

# CAM2602: A Targeted Antimitotic Agent Inhibiting the Aurora A-TPX2 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CAM2602   |           |
| Cat. No.:            | B15583641 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

**CAM2602** is a novel, orally bioavailable small molecule that acts as a targeted antimitotic agent. It represents a new class of cancer therapeutics that function by selectively inhibiting the protein-protein interaction (PPI) between Aurora A kinase and the spindle assembly factor TPX2.[1][2] Aurora A kinase is a critical regulator of cell division, and its overexpression is frequently observed in a variety of human cancers, where it contributes to genomic instability and resistance to chemotherapy.[1][3] Unlike traditional ATP-competitive inhibitors of Aurora A, **CAM2602** offers a distinct mechanism of action with high specificity, potentially leading to an improved therapeutic window and reduced off-target effects.[3][4] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to **CAM2602**.

## **Core Mechanism of Action**

**CAM2602** was developed through a fragment-based, structure-guided drug discovery approach to specifically disrupt the interaction between Aurora A and TPX2.[1] This interaction is crucial for the correct localization and enzymatic activity of Aurora A during mitosis.[1] By binding to Aurora A with high affinity, **CAM2602** prevents the association of TPX2, leading to



### Foundational & Exploratory

Check Availability & Pricing

delocalization of Aurora A from the mitotic spindle, inhibition of its kinase activity, and ultimately, mitotic arrest and cell death in cancer cells.[2][4]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory effect of **CAM2602**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAM2602: A Targeted Antimitotic Agent Inhibiting the Aurora A-TPX2 Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583641#cam2602-as-a-targeted-antimitotic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com